2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide
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Overview
Description
2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide is a heterocyclic compound with a complex structure that includes both furoindole and hydrazinecarboxamide moieties. This compound is primarily used in research settings due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide typically involves the condensation of 4-ethyl-4H-furo[3,2-b]indole-2-carbaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazinecarboxamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.
Scientific Research Applications
2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor and receptor modulator .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-4H-furo[3,2-b]indole-2-carbaldehyde: A precursor in the synthesis of the target compound.
Hydrazinecarboxamide: Another precursor used in the synthesis.
Indole derivatives: Compounds with similar indole structures that exhibit various biological activities.
Uniqueness
2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide is unique due to its combination of furoindole and hydrazinecarboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H14N4O2 |
---|---|
Molecular Weight |
270.29 g/mol |
IUPAC Name |
[(E)-(4-ethylfuro[3,2-b]indol-2-yl)methylideneamino]urea |
InChI |
InChI=1S/C14H14N4O2/c1-2-18-11-6-4-3-5-10(11)13-12(18)7-9(20-13)8-16-17-14(15)19/h3-8H,2H2,1H3,(H3,15,17,19)/b16-8+ |
InChI Key |
VPWFOPHTKZUUQO-LZYBPNLTSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(O3)/C=N/NC(=O)N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1C=C(O3)C=NNC(=O)N |
Origin of Product |
United States |
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